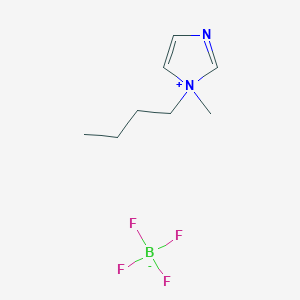

N-butyl-N-methylimidazolium tetrafluoroborate

Beschreibung

N-Butyl-N-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) is a room-temperature ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a tetrafluoroborate anion. It is synthesized via metathesis reactions, such as combining 1-butyl-3-methylimidazolium chloride with sodium tetrafluoroborate in aqueous solution, followed by extraction with dichloromethane . Key properties include:

- Electrical Conductivity: ~1.2 mS/cm at 298 K, attributed to ion hopping mechanisms .

- Thermal Stability: Stable up to 300°C, with decomposition pathways influenced by anion-cation interactions .

- Solubility: Miscible with polar solvents like acetonitrile and dichloromethane, forming mixtures with negative excess molar volumes (Vᴱᴍ) and positive excess logarithmic viscosities [(ln η)ᴱ], indicating strong ion-dipole interactions .

[BMIM][BF₄] is widely used in catalysis, electrolytes, and desulfurization due to its low volatility and tunable solvation properties.

Eigenschaften

Molekularformel |

C8H15BF4N2 |

|---|---|

Molekulargewicht |

226.03 g/mol |

IUPAC-Name |

1-butyl-1-methylimidazol-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C8H15N2.BF4/c1-3-4-6-10(2)7-5-9-8-10;2-1(3,4)5/h5,7-8H,3-4,6H2,1-2H3;/q+1;-1 |

InChI-Schlüssel |

VGFWLFGTSVMGRV-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(C=CN=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-butyl-N-methylimidazolium tetrafluoroborate can be synthesized through a straightforward reaction between N-butyl-N-methylimidazolium chloride and sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium, and the product is extracted using an organic solvent such as dichloromethane. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Role in Catalytic Hydrogenation

[BMIm][BF₄] enhances catalytic hydrogenation reactions by stabilizing transition-metal catalysts and improving enantioselectivity. For example:

-

Asymmetric Hydrogenation : When used as a solvent, [BMIm][BF₄] increases enantioselectivity by up to 20% compared to traditional organic solvents like methanol. This is attributed to its ionic environment, which modulates the catalyst’s chiral induction .

-

Recyclability : Heterogeneous catalysts coated with [BMIm][BF₄] retain >90% activity after five cycles in hydrogenation reactions, as the ionic liquid prevents nanoparticle aggregation .

Suzuki Cross-Coupling Reactions

[BMIm][BF₄] serves as an efficient medium for Suzuki-Miyaura couplings due to its ability to dissolve both organic and inorganic reactants:

| Substrate Pair | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Phenylboronic acid + Bromobenzene | 92 | 6 | |

| 4-Nitrobenzene + Chloropyridine | 85 | 8 |

Key advantages include:

-

Reduced Catalyst Loading : Pd(OAc)₂ (0.5 mol%) achieves yields comparable to 2–5 mol% in conventional solvents .

-

Phase Separation : Products precipitate upon cooling, simplifying purification .

Hydration of Alkynes

[BMIm][BF₄] facilitates the hydration of internal alkynes to ketones via in situ-generated BF₃, offering a safer alternative to volatile BF₃·Et₂O :

Mechanism :

-

Electrochemical generation of BF₃ within the ionic liquid.

-

Coordination of BF₃ to the alkyne, promoting nucleophilic water attack.

-

Protonolysis to yield the ketone.

Optimized Conditions :

-

Substrate: Diphenylacetylene → Benzophenone (95% yield at 80°C, 12 h) .

-

Recyclability: The ionic liquid retains activity for three cycles with <5% yield drop .

Diels-Alder and Friedel-Crafts Reactions

[BMIm][BF₄] accelerates cycloaddition and electrophilic substitution reactions:

-

Diels-Alder Reaction : Rate constants increase by 3-fold compared to acetone due to hydrogen-bonding interactions with the dienophile.

-

Friedel-Crafts Alkylation : Yields improve from 70% (CH₂Cl₂) to 88% ([BMIm][BF₄]) for indole derivatives.

Thermal Decomposition Pathways

At elevated temperatures (>450 K), [BMIm][BF₄] undergoes decomposition:

-

Primary Products : Imidazole-2-ylidene (C₈N₂H₁₄BF₃), HF, and BF₃ .

-

Kinetics : Activation energy for decomposition is 98 kJ/mol, with a half-life of 240 h at 500 K .

Solvent Effects on Reaction Kinetics

Mixing [BMIm][BF₄] with polar solvents like acetonitrile reduces viscosity and enhances mass transfer:

| Solvent (50 wt%) | Viscosity (cP) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Acetonitrile | 12 | 4.8 |

| Dichloromethane | 18 | 3.2 |

| Neat [BMIm][BF₄] | 45 | 1.5 |

Interactions with Water

Water content significantly affects reaction outcomes:

-

H/D Exchange : Deuterium incorporation in [BMIm][BF₄] peaks at 40 mol% D₂O due to optimal pD conditions .

-

Structural Changes : IR spectroscopy reveals disrupted hydrogen-bonding networks in H₂O/[BMIm][BF₄] mixtures above 32 mol% H₂O .

N-Butyl-N-methylimidazolium tetrafluoroborate demonstrates versatility across reaction types, driven by its ionic structure and tunable solvation properties. Its applications span asymmetric catalysis, green solvent systems, and energy storage, supported by robust experimental data. Future research may explore its use in continuous-flow systems and biphasic catalysis.

Wissenschaftliche Forschungsanwendungen

N-butyl-N-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-butyl-N-methylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions by lowering activation energies. The tetrafluoroborate anion contributes to the compound’s solubility and stability, enhancing its effectiveness in different applications .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Catalysis : [BMIM][BF₄] achieves 93% desulfurization of DBT, while [BMIM][HSO₄] reaches 100% .

- Biocompatibility : Longer alkyl chains (C6–C8) in imidazolium ILs induce protein denaturation, whereas [BMIM][BF₄] (C4) shows minimal interference .

- Electrolyte Performance : Hopping conductivity in [BMIM][BF₄] aligns with PFG-NMR diffusion coefficients (D ≈ 1.5 × 10⁻¹¹ m²/s), comparable to [EMIM][BF₄] but lower than [HMIM][BF₄] .

Biologische Aktivität

N-butyl-N-methylimidazolium tetrafluoroborate, commonly referred to as BMIM-BF4, is an ionic liquid that has garnered attention in various fields, particularly in organic synthesis and biochemistry. This article explores its biological activity, including its interactions with biological systems, potential applications, and relevant research findings.

1. Overview of BMIM-BF4

BMIM-BF4 is a room-temperature ionic liquid (RTIL) characterized by its low volatility, high thermal stability, and unique solvation properties. It is composed of a butyl chain and a methylimidazolium cation paired with the tetrafluoroborate anion. Its physicochemical properties make it suitable for various applications, including catalysis, electrochemistry, and as a solvent in biochemical processes .

2.1 Toxicity and Safety Profile

BMIM-BF4 exhibits acute toxicity when ingested or in contact with skin. It is classified as hazardous due to its potential to cause irritation and chronic aquatic toxicity . Understanding its safety profile is crucial for its application in biological systems.

2.2 Enzyme Interactions

Studies have shown that BMIM-BF4 can affect enzyme activity. For instance, it has been demonstrated to enhance the electrochemistry of heme proteins when entrapped in agarose hydrogel films, indicating its potential as a medium for bioelectrocatalysis . Additionally, research indicates that certain enzymes exhibit tolerance to ionic liquids like BMIM-BF4, allowing for their use in biocatalytic processes .

3.1 Biodegradation of Dibenzothiophene

A significant study explored the interaction between dibenzothiophene (DBT) and BMIM-BF4. The research indicated that BMIM-BF4 could facilitate the degradation of DBT by microbial strains capable of utilizing this compound as a sulfur source. The presence of BMIM-BF4 enhanced the metabolic pathways involved in DBT degradation .

3.2 Solvent Properties in Organic Reactions

BMIM-BF4 has been utilized as a solvent in various organic reactions due to its ability to stabilize reactive intermediates. For example, it serves as a reaction medium for the hydration of alkynes catalyzed by BF3, showcasing its effectiveness in facilitating chemical transformations while minimizing hazardous waste .

4. Research Findings

Recent studies have focused on the electrochemical stability and thermal properties of BMIM-BF4 as an ionic liquid gel polymer electrolyte (ILGPE). These studies reveal that BMIM-BF4 maintains high thermal stability up to 300 °C and exhibits good electrochemical performance, making it suitable for applications in energy storage devices .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing aspects of toxicity, enzyme interactions, and its role as a solvent in biochemical reactions. While it presents opportunities for innovative applications in biocatalysis and organic synthesis, careful consideration of its safety profile is essential for its use in biological contexts.

Q & A

Q. What experimental techniques are recommended for characterizing hydrogen-bonding interactions in [BMIM][BF₄]?

Answer:

- FTIR Spectroscopy : Analyze the weak peak near 3095 cm⁻¹ to detect C2-H∙∙∙F-BF₃ hydrogen bonds .

- ¹H-NMR : Monitor upfield shifts (~2.0 ppm) in the C2 proton of the imidazolium ring, indicating electron density changes due to anion-cation interactions .

- DFT Calculations : Model hydrogen bond donor-acceptor interactions between the tetrafluoroborate anion and imidazolium cation .

Q. How do temperature and solvent composition affect the physical properties of [BMIM][BF₄] mixtures?

Answer:

- Density/Viscosity : For [BMIM][BF₄] + N-methyl-2-pyrrolidone (NMP) mixtures, density and viscosity decrease with increasing temperature and NMP mass fraction. Use the modified Jouyban-Acree model for temperature-dependent fits .

- CO₂ Solubility : At 6 MPa, CO₂ solubility in [BMIM][BF₄]/NMP mixtures increases with NMP content but approaches pure [BMIM][BF₄] values at ~10% NMP. High-pressure view cell techniques (298.15–318.15 K) are recommended .

Q. What are the best practices for synthesizing and purifying [BMIM][BF₄] to minimize impurities?

Answer:

- Metathesis Reaction : React 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) with NaBF₄ in anhydrous acetone.

- Purification : Use repeated washings with dichloromethane and vacuum drying (≥72 hours at 343 K) to remove halide residues. Confirm purity via halide content analysis (<100 ppm) .

Advanced Research Questions

Q. How do π⁺-π interactions between [BMIM][BF₄] and aromatic compounds influence catalytic activity in oxidative desulfurization?

Answer:

- Mechanism : The imidazolium cation’s aromatic ring enables π⁺-π stacking with dibenzothiophene (DBT), positioning the BF₄⁻ anion near sulfur atoms for oxidation.

- Validation : Compare ¹H-NMR shifts of C2-H in [BMIM][BF₄] with/without DBT. A shielded C2-H signal indicates weakened hydrogen bonding and enhanced π⁺-π interactions .

Q. How to resolve contradictions in reported conductivity data for [BMIM][BF₄] mixed with organic solvents?

Answer:

- Key Variables : Conductivity depends on cation structure, anion type, and solvent polarity. For example, [BMIM][BF₄] in DMSO exhibits higher conductivity than in acetonitrile due to stronger ion dissociation .

- Methodology : Use Walden’s rule and Casteel–Amis equations to correlate molar conductivity with solvent permittivity. Address discrepancies by standardizing temperature (298.15–328.15 K) and solvent purity .

Q. What thermodynamic models accurately predict CO₂ solubility in [BMIM][BF₄]-based hybrid solvents?

Answer:

Q. How does [BMIM][BF₄] affect the electrochemical stability of polyaniline-based composites?

Answer:

- Ionic Transport : [BMIM][BF₄] enhances ion mobility in poly(styrene sulfonate)-doped polyaniline films, improving switching speeds in electrochromic devices.

- Characterization : Use cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance and diffusion coefficients .

Methodological Tables

Q. Table 1. CO₂ Solubility in [BMIM][BF₄]/NMP Mixtures (6 MPa)

| Mass Fraction of NMP | CO₂ Solubility (mol/kg) at 298.15 K |

|---|---|

| 0.0000 | 1.82 |

| 0.1019 | 1.85 |

| 0.5000 | 2.12 |

| Source: Tian et al. (2012) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.